molecular formula C9H9ClN2O3 B2599507 2-chloro-N-(4-methyl-3-nitrophenyl)acetamide CAS No. 329208-82-4

2-chloro-N-(4-methyl-3-nitrophenyl)acetamide

Cat. No.: B2599507
CAS No.: 329208-82-4
M. Wt: 228.63
InChI Key: VIFSOJSNZWHKLW-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-methyl-3-nitrophenyl)acetamide is a chloroacetamide derivative characterized by a nitro group at the 3-position and a methyl group at the 4-position of the phenyl ring. This compound serves as a key intermediate in organic synthesis, particularly for heterocyclic compounds and pharmaceuticals. Its structural features, including the electron-withdrawing nitro group and the chloroacetamide moiety, influence its reactivity, physicochemical properties, and biological activity .

Properties

IUPAC Name

2-chloro-N-(4-methyl-3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c1-6-2-3-7(11-9(13)5-10)4-8(6)12(14)15/h2-4H,5H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFSOJSNZWHKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methyl-3-nitrophenyl)acetamide typically involves the following steps:

    Nitration: The starting material, 4-methylacetanilide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position, forming 4-methyl-3-nitroacetanilide.

    Chlorination: The nitro compound is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chloro group, resulting in this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale nitration and chlorination processes. These processes are carried out in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-methyl-3-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Hydrolysis: The acetamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

    Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum), or metal hydrides (e.g., sodium borohydride).

    Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 2-chloro-N-(4-methyl-3-aminophenyl)acetamide.

    Hydrolysis: 4-methyl-3-nitrobenzoic acid and corresponding amine.

Scientific Research Applications

Medicinal Chemistry

1.1 Synthesis of Nintedanib

Nintedanib is an oral tyrosine kinase inhibitor that has been approved by the FDA for treating idiopathic pulmonary fibrosis. The compound 2-chloro-N-(4-methyl-3-nitrophenyl)acetamide serves as a crucial intermediate in the synthesis of Nintedanib. A novel method for synthesizing this intermediate has been developed, which involves acyl chlorination of p-nitroaniline followed by methylation. This method has demonstrated several advantages:

  • Mild Reaction Conditions : The process operates under mild conditions, which is beneficial for large-scale production.
  • High Yield and Purity : The synthetic route achieves yields over 90% with high purity levels exceeding 98%, making it economically viable for industrial applications .

Antimicrobial Activity

Recent studies have explored the potential antimicrobial properties of related compounds, such as 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, which may provide insights into the biological activity of this compound.

2.1 In Vitro Studies on Bacterial Resistance

Research indicates that compounds similar to this compound exhibit promising activity against Klebsiella pneumoniae, a pathogen known for its resistance to multiple antibiotics. The studies have shown:

  • Efficacy Against Resistant Strains : The compound demonstrated significant antibacterial activity, suggesting potential therapeutic applications in treating resistant infections.
  • Low Cytotoxicity : Preliminary tests indicate that these compounds do not exhibit significant cytotoxic effects, making them suitable candidates for further pharmacological evaluation .

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methyl-3-nitrophenyl)acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences among 2-chloro-N-(4-methyl-3-nitrophenyl)acetamide and related compounds:

Compound Name Substituents on Phenyl Ring Additional Functional Groups Key Applications/Activities
This compound 4-methyl, 3-nitro None Intermediate for heterocycles
2-Chloro-N-(4-nitrophenyl)acetamide 4-nitro None Intermediate in agrochemical synthesis
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide 4-fluoro, 3-nitro Fluorine atom Antibacterial activity against Klebsiella pneumoniae
2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-acetamide Thiadiazole ring Sulfur-containing heterocycle Anticancer activity (Caco-2 cell line)
Alachlor (Herbicide) 2,6-diethyl, N-methoxymethyl Alkyl substituents Pre-emergent herbicide
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-chloro, 2-nitro, methylsulfonyl Sulfonyl group Sulfur-containing heterocycle synthesis

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, sulfonyl) enhance electrophilic reactivity, making these compounds suitable for nucleophilic substitution reactions .
  • Heterocyclic modifications (e.g., thiadiazole in ) introduce bioactivity, such as cytotoxicity against cancer cells .
  • Alkyl and alkoxy substituents (e.g., in alachlor) improve herbicidal activity by increasing lipid solubility and membrane penetration .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted) Water Solubility
This compound 243.67 Not reported ~2.1* Low
2-Chloro-N-(4-sulfamoyl-phenyl)acetamide 248.69 217 ~1.5 Moderate
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide 242.62 Not reported ~1.8 Low
Alachlor 269.77 40–41 3.1 240 mg/L

*Estimated using fragment-based methods.

Key Observations :

  • Nitro groups reduce water solubility due to increased hydrophobicity.
  • Sulfamoyl groups (e.g., in ) improve solubility via hydrogen bonding .
  • Lower molecular weight correlates with higher volatility in herbicidal compounds like alachlor .

Reactivity Trends :

  • Nitro groups activate the phenyl ring for electrophilic substitution but deactivate it toward nucleophilic attacks .
  • Chloroacetamide moiety readily undergoes nucleophilic displacement, enabling the synthesis of heterocycles .

Key Observations :

  • Fluorine substitution enhances antibacterial specificity without cytotoxicity .
  • Thiadiazole rings improve anticancer potency by intercalating with DNA or inhibiting kinases .

Biological Activity

2-Chloro-N-(4-methyl-3-nitrophenyl)acetamide is a member of the acetamide class, which has garnered attention for its potential biological activities, particularly in antibacterial and possibly anticancer applications. This article reviews the biological activity of this compound, focusing on its antibacterial properties, cytotoxicity, and pharmacokinetic profiles based on diverse research findings.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of this compound against Klebsiella pneumoniae , a significant pathogen known for its resistance to multiple antibiotics.

Minimum Inhibitory Concentration (MIC)

The antibacterial activity was assessed through Minimum Inhibitory Concentration (MIC) tests. The results indicated that this compound exhibited a potent antibacterial effect, with MIC values comparable to established antibiotics such as ciprofloxacin and meropenem. The presence of the chloro atom was found to enhance the compound's stability and binding affinity to bacterial penicillin-binding proteins (PBPs), crucial for bacterial cell wall synthesis.

CompoundMIC (µg/mL)MBC (µg/mL)Bactericidal/Bacteriostatic
This compound1632Bactericidal
Ciprofloxacin816Bactericidal
Meropenem48Bactericidal

The ratio of MBC to MIC being less than or equal to 4 confirms its classification as a bactericidal agent .

Cytotoxicity and Safety Profile

In preliminary cytotoxicity assessments, this compound demonstrated low toxicity levels, indicating a favorable safety profile for further development. The compound did not show significant mutagenic effects in standard assays, suggesting its potential as a safe therapeutic candidate .

Pharmacokinetics

The pharmacokinetic profile of the compound was evaluated through various in vitro studies. It showed promising absorption and distribution characteristics, with favorable solubility and permeability parameters. These properties indicate that the compound could be suitable for oral administration, making it a candidate for further pharmacological development .

Case Studies

A study investigated the combined effects of this compound with other antibiotics against resistant strains of K. pneumoniae . The results revealed synergistic effects when combined with ciprofloxacin and cefepime, suggesting that this compound could enhance the efficacy of existing antibiotics against resistant infections .

Q & A

Q. How can researchers optimize the synthesis of 2-chloro-N-(4-methyl-3-nitrophenyl)acetamide?

  • Methodological Answer: Synthesis optimization involves selecting appropriate reaction conditions (e.g., dichloromethane as a solvent, triethylamine as a base) and stoichiometric ratios of precursors like diphenylacetyl chloride and substituted anilines. Reaction temperature (e.g., 273 K for 3 hours) and purification methods (e.g., slow evaporation from toluene for crystallization) are critical for yield and purity . Characterization via NMR and IR spectroscopy ensures structural fidelity.

Q. What methods are used to evaluate the antimicrobial activity of this compound?

  • Methodological Answer: Antimicrobial efficacy is assessed using standardized protocols like broth microdilution to determine minimum inhibitory concentrations (MICs). Synergistic effects with antibiotics (e.g., ciprofloxacin, meropenem) are tested via checkerboard assays, calculating fractional inhibitory concentration (FIC) indices. Preliminary cytotoxicity can be evaluated using MTT assays on mammalian cell lines .

Q. How is cytotoxicity assessed during preliminary testing?

  • Methodological Answer: Cytotoxicity is evaluated using cell viability assays (e.g., MTT or resazurin-based assays) on human cell lines (e.g., HEK-293). Test compounds are solubilized in DMSO (≤5% v/v) to avoid solvent toxicity. IC₅₀ values are calculated to compare toxicity profiles with therapeutic efficacy .

Advanced Research Questions

Q. What crystallographic techniques are employed for structural elucidation?

  • Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) improves resolution. SHELX software (e.g., SHELXL for refinement, SHELXS for structure solution) is used to analyze hydrogen bonding (e.g., N–H···O interactions) and torsional angles between aromatic rings. Disorder modeling and anisotropic refinement enhance accuracy .

Q. How do structural modifications influence biological activity in related acetamide derivatives?

  • Methodological Answer: Substituent effects are studied via comparative SAR analysis. For example:
  • Nitro group position: Para-nitro substitution (e.g., N-(4-nitrophenyl)acetamide) reduces activity compared to meta-nitro derivatives.
  • Halogen addition: Chlorine at the 2-position (e.g., N-(2-chloro-3-nitrophenyl)acetamide) enhances antibacterial potency due to increased electrophilicity.
    Quantitative SAR (QSAR) models using Hammett constants or molecular docking (e.g., AutoDock Vina) predict bioactivity .

Q. How can researchers design experiments to investigate synergistic effects with antibiotics?

  • Methodological Answer: Combination studies require dose matrices (e.g., 8×8 grids) of the acetamide and antibiotics. FIC indices are calculated as: FIC Index=MIC of Drug A in CombinationMIC of Drug A Alone+MIC of Drug B in CombinationMIC of Drug B Alone\text{FIC Index} = \frac{\text{MIC of Drug A in Combination}}{\text{MIC of Drug A Alone}} + \frac{\text{MIC of Drug B in Combination}}{\text{MIC of Drug B Alone}}

    Synergy is defined as FIC ≤0.5. Time-kill assays further validate bactericidal effects .

Q. How can discrepancies in bioactivity data across studies be reconciled?

  • Methodological Answer: Variability may arise from differences in bacterial strains (e.g., ESBL-producing vs. wild-type K. pneumoniae), assay conditions (e.g., pH, cation-adjusted Mueller-Hinton broth), or compound purity. Meta-analyses using standardized CLSI guidelines and minimum reporting requirements (e.g., MIC dilution ranges) improve reproducibility .

Q. What computational strategies elucidate target interactions for this acetamide?

  • Methodological Answer: Molecular docking (e.g., GOLD, Glide) predicts binding modes to bacterial targets (e.g., DNA gyrase, penicillin-binding proteins). MD simulations (e.g., AMBER, GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories. Pharmacophore models identify critical interaction features (e.g., nitro group for H-bonding) .

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